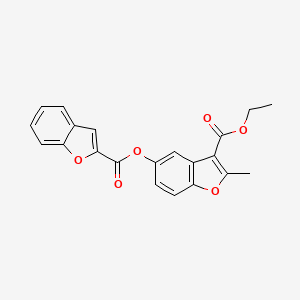

Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

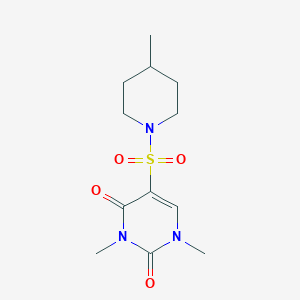

Ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring system. These compounds have been the subject of numerous studies due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the reaction of phenoxyacetates with various reagents. For instance, ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates can be obtained from the reaction of ethyl 2-acyl-4-nitrophenoxyacetates with potassium hydroxide in dry dioxane, with the stereochemistry of the resulting isomers being influenced by the structure of the acyl group . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic methods could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques such as IR, ^1H NMR, and MS spectra . These techniques allow for the determination of the functional groups present and the overall molecular architecture. X-ray analysis can also be used to confirm the product structure, as demonstrated in the synthesis of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including isomerization. For example, ethyl 5-phenylazo-benzofuran-2-carboxylate exhibits cis/trans isomerization under light irradiation, which can be monitored using UV-Vis spectroscopy . The isomerization can reach equilibrium, and the ratio of the isomers can be determined using HPLC analysis.

Physical and Chemical Properties Analysis

The physical properties of benzofuran derivatives, such as melting points, can be determined through synthesis and subsequent characterization. For example, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate synthesized using the MAOS method has a melting point of 75-77 °C . The chemical properties, such as reactivity and stability, can be inferred from the molecular structure and the presence of functional groups. The crystal structure of benzofuran derivatives can be stabilized by aromatic π–π interactions and intermolecular hydrogen bonds, as seen in the crystal structures of related compounds .

科学的研究の応用

Synthesis and Characterization

- Total Synthesis of Benzofuran Derivatives : A study highlights the first total synthesis of a benzofuran derivative isolated from Verbesina luetzelburgii, demonstrating a sequence that could be relevant for synthesizing similar compounds like ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate for potential applications in medicinal chemistry and natural product synthesis (Pergomet et al., 2017).

Antimicrobial Activity

- Synthesis and Antimicrobial Screening : Research on the synthesis of benzofuran derivatives, including efforts similar to this compound, has led to the discovery of compounds with promising antimicrobial properties. For instance, the synthesis of 5-bromobenzofuranyl aryl ureas and carbamates has been reported to exhibit significant antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Kumari et al., 2019).

Catalysis and Reaction Mechanisms

- Mechanism of Conversions over Catalysts : Studies have explored the reactions and mechanisms involving compounds like this compound over various catalysts. For example, research on carbon-carbon bond formation reactions over ZSM-5 catalyst provides insights into electrophilic alkylations that could be applicable to similar benzofuran derivatives, highlighting the role of such compounds in synthetic and industrial chemistry (Anderson et al., 1980).

Supramolecular Chemistry

- Supramolecular Liquid-Crystalline Networks : The self-assembly of multifunctional hydrogen-bonding molecules, including those related to benzofuran compounds, has been shown to result in the formation of supramolecular liquid-crystalline networks. This research suggests potential applications of this compound in materials science, particularly in the development of new liquid-crystalline materials (Kihara et al., 1996).

特性

IUPAC Name |

ethyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-3-24-21(23)19-12(2)25-17-9-8-14(11-15(17)19)26-20(22)18-10-13-6-4-5-7-16(13)27-18/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVPISDQSMDGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC4=CC=CC=C4O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)

![7-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3013225.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3013228.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013229.png)

![N1-(4-methoxybenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3013232.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3013234.png)

![(E)-2,5-dichloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3013239.png)